molecular formula C21H17BrN2O B393095 3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B393095
M. Wt: 393.3g/mol
InChI Key: KOKBKDKXOIBWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-bromo-phenyl and a p-tolyl substituent, making it a molecule of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for the Suzuki-Miyaura coupling. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of substituents and the quinazolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H17BrN2O

Molecular Weight

393.3g/mol

IUPAC Name

3-(4-bromophenyl)-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H17BrN2O/c1-14-6-8-15(9-7-14)20-23-19-5-3-2-4-18(19)21(25)24(20)17-12-10-16(22)11-13-17/h2-13,20,23H,1H3

InChI Key

KOKBKDKXOIBWGU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

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